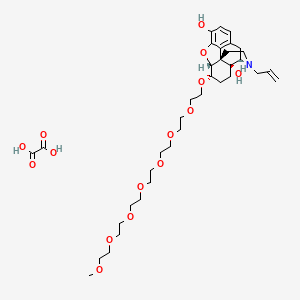
Naloxegol oxalato
Descripción general
Descripción
Naloxegol oxalate is a peripherally-selective opioid antagonist developed by AstraZeneca. It is primarily used to treat opioid-induced constipation in adult patients with chronic non-cancer pain. This compound is a PEGylated derivative of naloxone, which allows it to selectively target peripheral opioid receptors without crossing the blood-brain barrier .
Aplicaciones Científicas De Investigación
Naloxegol oxalate has several scientific research applications, particularly in the fields of medicine and pharmacology. It is used to study the treatment of opioid-induced constipation and its effects on gastrointestinal motility. Research has shown that naloxegol oxalate can improve the quality of life for patients with chronic non-cancer pain by alleviating constipation without affecting the analgesic effects of opioids .
Mecanismo De Acción
Naloxegol oxalate functions as an antagonist of opioid binding at the mu-opioid receptor. When administered at recommended dose levels, it acts as a peripherally-acting mu-opioid receptor antagonist in tissues such as the gastrointestinal tract. This action decreases the constipating effects of opioids by inhibiting the delay of gastrointestinal transit time .
Similar Compounds:
- Methylnaltrexone
- Alvimopan
Comparison: Naloxegol oxalate is unique due to its PEGylated structure, which allows it to selectively target peripheral opioid receptors without crossing the blood-brain barrier. This characteristic distinguishes it from other similar compounds like methylnaltrexone and alvimopan, which may have different pharmacokinetic properties and mechanisms of action .
Naloxegol oxalate’s ability to alleviate opioid-induced constipation without affecting central opioid receptors makes it a valuable therapeutic agent in managing chronic non-cancer pain .
Safety and Hazards
Naloxegol Oxalate is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . If inhaled, it is advised to move to fresh air and give oxygen if breathing is difficult . In case of contact with skin or eyes, it is recommended to wash off with copious amounts of water . It is also advised to avoid dust formation and breathing mist, gas, or vapors .
Direcciones Futuras
Naloxegol Oxalate is taken on an empty stomach, at least 1 hour before or 2 hours after the first meal of the day . If the patient is unable to swallow the drug whole, it can be crushed and mixed in 4 ounces (120 mL) of water and drunk right away after mixing . The drug should be stored at room temperature between 20 and 25 degrees C (68 and 77 degrees F) .
Análisis Bioquímico
Biochemical Properties
Naloxegol Oxalate exhibits linear and time-independent pharmacokinetics . The primary route of Naloxegol Oxalate elimination is via hepatic metabolism, with renal excretion playing a minimal role . It is a sensitive substrate of cytochrome P450 (CYP) 3A and its exposure is likely to be meaningfully altered by moderate and strong CYP3A modulators .
Cellular Effects
Naloxegol Oxalate functions as a peripherally-acting mu-opioid receptor antagonist in tissues such as the gastrointestinal tract, thereby decreasing the constipating effects of opioids .
Molecular Mechanism
Naloxegol Oxalate is an antagonist of opioid binding at the mu-opioid receptor . When administered at the recommended dose levels, Naloxegol Oxalate functions as a peripherally-acting mu-opioid receptor antagonist .
Temporal Effects in Laboratory Settings
Over a wide dose range, the pharmacokinetic properties of Naloxegol Oxalate appear to be time-and dose-independent . Naloxegol Oxalate is rapidly absorbed, with mean time to maximum plasma concentration of less than 2 hours .
Metabolic Pathways
Naloxegol Oxalate is metabolized primarily by the CYP P450 3A4 enzyme system and undergoes enterohepatic recycling . In a mass balance study in humans, a total of 6 metabolites were identified in plasma, urine, and feces .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of naloxegol oxalate originates from naloxone. The process involves PEGylation, where polyethylene glycol (PEG) chains are attached to naloxone to form naloxegol. The final step involves converting naloxegol into its oxalate salt form. This novel route has a high yield and purity greater than 99.5%, with minimal impurities .
Industrial Production Methods: The industrial production of naloxegol oxalate follows a robust and commercially feasible process. The synthesis starts with naloxone hydrochloride and ends with the oxalate salt of naloxegol. This method balances safety, efficiency, and economics, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: Naloxegol oxalate primarily undergoes substitution reactions due to the presence of the PEGylated structure. It does not typically undergo oxidation or reduction reactions under normal physiological conditions .
Common Reagents and Conditions: The PEGylation process involves the use of reagents such as polyethylene glycol and catalysts to facilitate the attachment of PEG chains to naloxone. The conversion to the oxalate salt form involves the use of oxalic acid .
Major Products Formed: The major product formed from these reactions is naloxegol oxalate, which is a pharmaceutically acceptable salt with high purity and minimal impurities .
Propiedades
IUPAC Name |
(4R,4aS,7S,7aR,12bS)-7-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H53NO11.C2H2O4/c1-3-9-35-10-8-33-30-26-4-5-27(36)31(30)46-32(33)28(6-7-34(33,37)29(35)25-26)45-24-23-44-22-21-43-20-19-42-18-17-41-16-15-40-14-13-39-12-11-38-2;3-1(4)2(5)6/h3-5,28-29,32,36-37H,1,6-25H2,2H3;(H,3,4)(H,5,6)/t28-,29+,32-,33-,34+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYIRXLCPODKLG-VUTNLTPYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOC1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC=C)O.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCOCCOCCOCCOCCOCCOCCO[C@H]1CC[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3CC=C)O.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H55NO15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50159395 | |
| Record name | Naloxegol oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50159395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
741.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1354744-91-4 | |
| Record name | Naloxegol oxalate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1354744914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naloxegol oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50159395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NALOXEGOL OXALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65I14TNM33 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




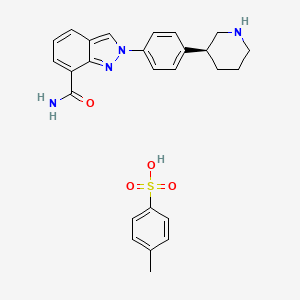

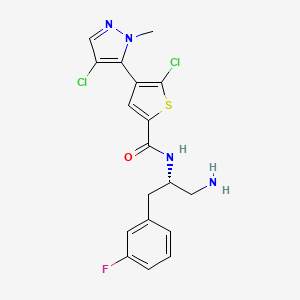
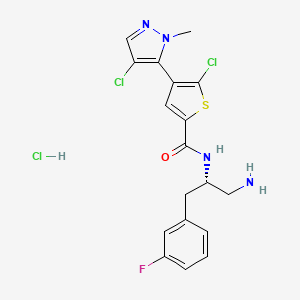

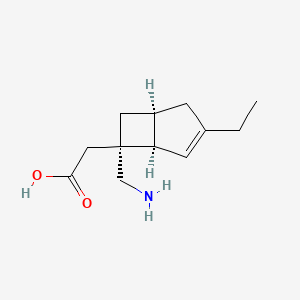
![(11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one;phosphoric acid](/img/structure/B560036.png)
![8-chloro-2-[(2S)-pyrrolidin-2-yl]-3H-[1]benzofuro[3,2-d]pyrimidin-4-one;hydrochloride](/img/structure/B560038.png)
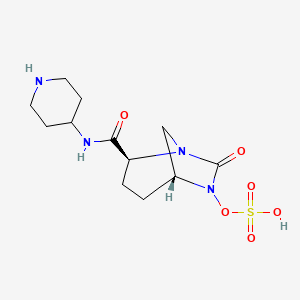
![butyl 6-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]pyridine-3-carboxylate](/img/structure/B560043.png)
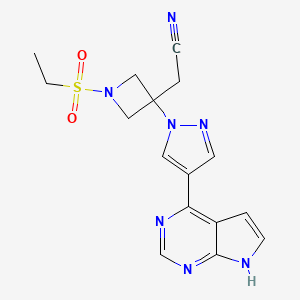
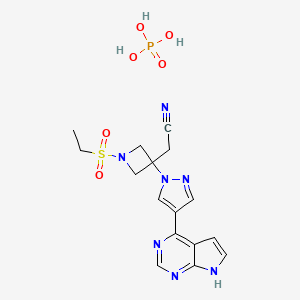
![N-{3-[(5-Cyclopropyl-2-{[3-(Morpholin-4-Ylmethyl)phenyl]amino}pyrimidin-4-Yl)amino]propyl}cyclobutanecarboxamide](/img/structure/B560048.png)